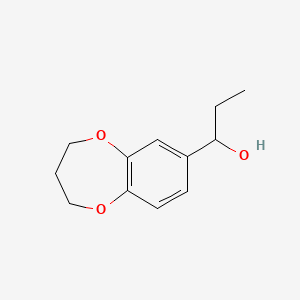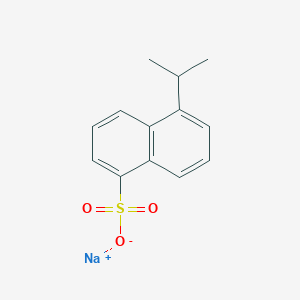
Sodium isopropylnaphthalenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium isopropylnaphthalenesulphonate is an organic compound with the molecular formula C16H20O3S.Na. It is a type of naphthalenesulfonate, which is a derivative of sulfonic acid containing a naphthalene functional unit. This compound is known for its surfactant and hydrotropic properties, making it useful in various industrial applications .
Preparation Methods
Sodium isopropylnaphthalenesulphonate can be synthesized through the sulfonation of isopropylnaphthalene with sulfuric acid. The reaction typically involves heating isopropylnaphthalene with concentrated sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. Industrial production methods often involve continuous processes to ensure consistent quality and yield .
Chemical Reactions Analysis
Sodium isopropylnaphthalenesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding naphthalene derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles. Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing and reducing agents. .
Scientific Research Applications
Sodium isopropylnaphthalenesulphonate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and hydrotrope in various chemical formulations, enhancing the solubility and stability of other compounds.
Biology: It is employed in biological research for its ability to modify the properties of biological membranes and proteins.
Industry: It is used in detergents, cleaning agents, and other industrial formulations for its ability to reduce surface tension and improve wetting properties
Mechanism of Action
The mechanism of action of sodium isopropylnaphthalenesulphonate involves its interaction with molecular targets such as biological membranes and proteins. It acts as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds. This interaction can modify the properties of membranes and proteins, leading to changes in their function and activity .
Comparison with Similar Compounds
Sodium isopropylnaphthalenesulphonate can be compared with other naphthalenesulfonates, such as:
Sodium diisopropylnaphthalenesulphonate: Similar in structure but with two isopropyl groups, offering different surfactant properties.
Sodium naphthalene-1-sulfonate: A simpler structure with different solubility and reactivity.
Sodium naphthalene-2-sulfonate: Another isomer with distinct chemical and physical properties. These compounds share similar surfactant and hydrotropic properties but differ in their specific applications and effectiveness based on their molecular structure.
Properties
CAS No. |
143482-71-7 |
|---|---|
Molecular Formula |
C13H13NaO3S |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
sodium;5-propan-2-ylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C13H14O3S.Na/c1-9(2)10-5-3-7-12-11(10)6-4-8-13(12)17(14,15)16;/h3-9H,1-2H3,(H,14,15,16);/q;+1/p-1 |
InChI Key |
AZXQLMRILCCVDW-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


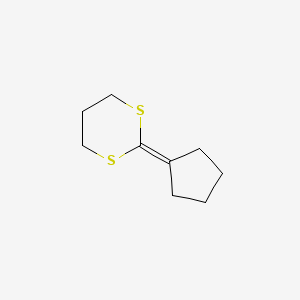
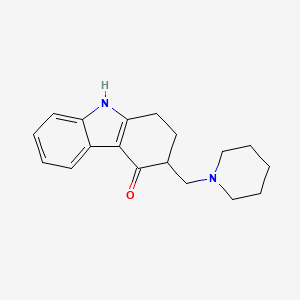
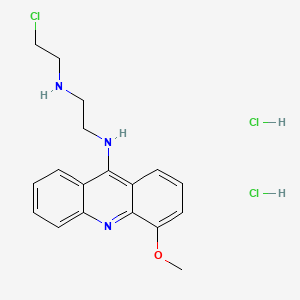
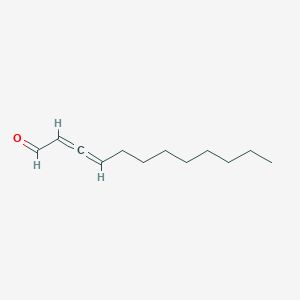
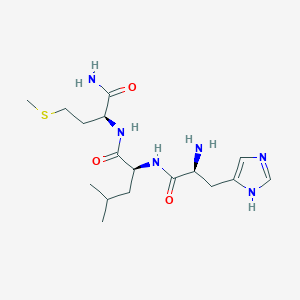
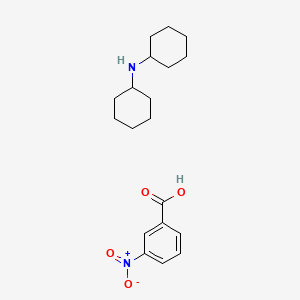
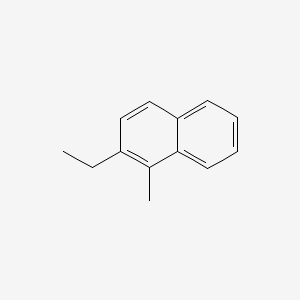
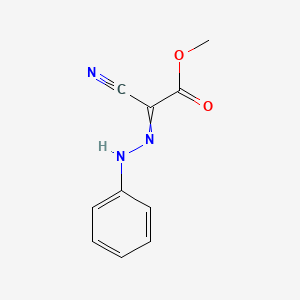
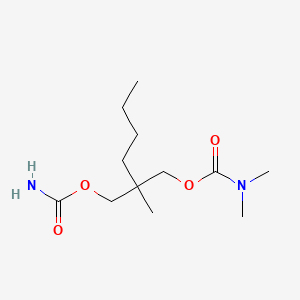
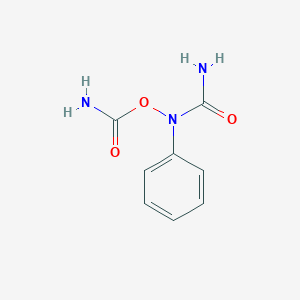
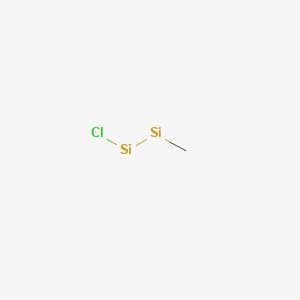
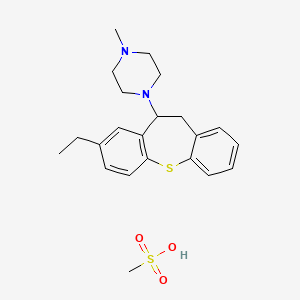
![Ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate](/img/structure/B14682095.png)
